Fmoc-Asp-OtBu

solid-phase peptide synthesis orthogonal protection amino acid building blocks

Fmoc-Asp-OtBu (CAS 129460-09-9) is an orthogonally protected aspartic acid building block for Fmoc SPPS, featuring Fmoc (base-labile) on the α-amine and tBu (acid-labile) on the α-carboxyl, with the β-carboxylic acid free for selective derivatization. CRITICAL: This α-tBu ester regioisomer is NOT interchangeable with Fmoc-Asp(OtBu)-OH (CAS 71989-14-5), which protects the β-carboxyl instead. Only Fmoc-Asp-OtBu enables β-aspartyl peptide assembly, side-chain anchoring to solid supports, glycosyl amino acid conjugate synthesis, and intrinsic elimination of aspartimide formation. Essential for cyclic peptides, branched dendrimers, and GMP peptide APIs requiring aspartimide control.

Molecular Formula C23H25NO6
Molecular Weight 411.4 g/mol
CAS No. 129460-09-9
Cat. No. B557527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp-OtBu
CAS129460-09-9
Synonymsfmoc-asp-otbu; 129460-09-9; fmoc-asp-obut; (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoicacid; L-Fmoc-asparticacidalpha-t-butylester; Fmoc-Asp(OH)-OtBu; N-Fmoc-L-asparticAcid1-tert-ButylEster; 1-tert-ButylN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate; (3S)-4-(tert-butoxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoicacid; 1-tert-ButylN-Fmoc-L-aspartate; AmbotzFAA1356; PubChem10008; SCHEMBL2313063; MolPort-002-500-307; VZXQYACYLGRQJU-IBGZPJMESA-N; ACT06557; ZINC2539220; CF-176; FC1242; MFCD00065631; AKOS015920007; AKOS015922864; AKOS025395619; AC-6592; CS12260
Molecular FormulaC23H25NO6
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1
InChIKeyVZXQYACYLGRQJU-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asp-OtBu (CAS 129460-09-9): Procurement Guide for Orthogonally Protected Aspartic Acid Building Block in Fmoc SPPS


Fmoc-Asp-OtBu (N-α-Fmoc-L-aspartic acid α-tert-butyl ester) is a selectively protected aspartic acid derivative designed for Fmoc solid-phase peptide synthesis (SPPS) . It belongs to the class of orthogonally protected amino acid building blocks, wherein the base-labile Fmoc group protects the α-amino function and the acid-labile tert-butyl ester protects the α-carboxyl group, while the β-carboxyl side chain remains free as a carboxylic acid available for further derivatization . This regiospecific protection pattern fundamentally distinguishes it from its more common regioisomer Fmoc-Asp(OtBu)-OH (CAS 71989-14-5), which instead protects the β-carboxyl side chain with the tert-butyl group .

Why Fmoc-Asp-OtBu Cannot Be Substituted with Fmoc-Asp(OtBu)-OH or Other Aspartic Acid Derivatives


Attempting to substitute Fmoc-Asp-OtBu with its regioisomer Fmoc-Asp(OtBu)-OH leads to fundamentally different synthetic outcomes because the orthogonal protection pattern dictates which functional group remains available for coupling during peptide chain assembly . In Fmoc-Asp-OtBu, the free β-carboxylic acid permits side-chain modification or anchoring to solid supports without affecting the α-carboxyl group, whereas Fmoc-Asp(OtBu)-OH presents a free α-carboxyl for chain elongation while the β-carboxyl remains protected . Furthermore, the α-tert-butyl ester in Fmoc-Asp-OtBu exhibits distinct steric and electronic properties compared to β-tert-butyl, β-allyl, or β-benzyl protected analogs, influencing both coupling kinetics and susceptibility to aspartimide formation during repetitive piperidine treatments [1]. These mechanistic differences preclude simple interchange without altering the synthetic route or final peptide architecture.

Quantitative Differentiation Evidence for Fmoc-Asp-OtBu Against Closest Analogs


Regiospecific Orthogonal Protection: Fmoc-Asp-OtBu vs. Fmoc-Asp(OtBu)-OH

Fmoc-Asp-OtBu (α-tert-butyl ester) possesses a free β-carboxylic acid group, enabling side-chain derivatization or resin anchoring at the β-position without compromising the α-carboxyl protection. In direct contrast, Fmoc-Asp(OtBu)-OH (β-tert-butyl ester) presents a free α-carboxyl for chain elongation while the β-carboxyl remains protected as the tert-butyl ester . The deprotection conditions for each group are orthogonal: the Fmoc group is removed with 20% piperidine in DMF, the α-tert-butyl ester is cleaved with 50% TFA in DCM, and the β-carboxylic acid remains available for selective condensation throughout .

solid-phase peptide synthesis orthogonal protection amino acid building blocks

Aspartimide Formation Propensity: Fmoc-Asp-OtBu vs. β-Protected Derivatives

In Fmoc SPPS, aspartimide formation is a notorious side reaction that occurs during repetitive piperidine treatments, particularly when the β-carboxyl is protected with acid-labile groups. Fmoc-Asp-OtBu, with its free β-carboxylic acid, inherently avoids the aspartimide formation pathway entirely, unlike β-protected analogs such as Fmoc-Asp(OtBu)-OH, which exhibits approximately 25% aspartimide formation in model peptide syntheses [1]. More advanced β-protected derivatives such as Fmoc-Asp(OMpe)-OH reduce this to 4.2%, while Fmoc-Asp(OBno)-OH achieves 0.06% formation [1]. However, Fmoc-Asp-OtBu's fundamental design eliminates the aspartimide pathway altogether at the aspartic acid residue itself, providing a distinct advantage for sequences where aspartimide-prone motifs cannot be avoided.

aspartimide suppression side reaction minimization Fmoc SPPS

Synthetic Utility in Glycopeptide Library Construction: Fmoc-Asp-OtBu vs. Fmoc-Asp(OBn)-OH

Fmoc-Asp-OtBu enables a unique orthogonal protection strategy for glycopeptide synthesis. After condensation of the β-carboxylic acid with sugar derivatives, the α-tert-butyl ester and Fmoc group can be selectively deprotected to allow peptide chain elongation [1]. In contrast, the analogous benzyl-protected derivative Fmoc-Asp(OBn)-OtBu requires hydrogenolysis for β-deprotection, which is incompatible with many sugar protecting groups [1]. Fmoc-Asp-OtBu eliminates the need for hydrogenation steps, preserving acid-labile and hydrogenation-sensitive functionalities in the sugar moiety.

glycopeptide synthesis combinatorial chemistry orthogonal deprotection

Purity and Analytical Specification: Fmoc-Asp-OtBu vs. Fmoc-Asp(OtBu)-OH

Commercial Fmoc-Asp-OtBu is routinely available at ≥99.5% purity (chiral HPLC) from major suppliers, with optical rotation specifications of -23° ± 2.5° (c=1, DMF) and melting point 100-118°C . In comparison, Fmoc-Asp(OtBu)-OH is typically offered at ≥98.0% purity (HPLC) with optical rotation -24° to -28° (c=1, DMF) . The higher baseline purity specification for Fmoc-Asp-OtBu reduces the burden of additional purification steps when procured for sensitive applications requiring minimal diastereomeric or side-product contamination.

quality control procurement specification HPLC purity

Solubility Profile for Automated SPPS: Fmoc-Asp-OtBu vs. Fmoc-Asp(OAll)-OH

Fmoc-Asp-OtBu demonstrates solubility of ≥90 mg/mL in DMSO at 25°C and is readily soluble in DMF (1 mmol dissolves clearly in 2 mL DMF) . In contrast, Fmoc-Asp(OAll)-OH (allyl-protected analog) has reported DMSO solubility of approximately 50 mg/mL with ultrasonication required [1]. The higher solubility of Fmoc-Asp-OtBu in standard SPPS solvents (DMF, DMSO) facilitates higher concentration stock solutions for automated synthesizers, reducing solvent volume requirements and improving coupling efficiency in solid-phase protocols.

automated peptide synthesis solubility optimization DMF compatibility

Stability Profile for Long-Term Storage: Fmoc-Asp-OtBu vs. Fmoc-Asp(OtBu)-OH

Fmoc-Asp-OtBu exhibits lyophilized powder stability of 36 months when stored at -20°C under desiccation, with solution stability of 1 month at -20°C [1]. In comparison, Fmoc-Asp(OtBu)-OH is typically stored at 2-30°C with a 12-24 month shelf life recommendation . The extended frozen storage stability of Fmoc-Asp-OtBu allows for bulk procurement and long-term inventory management without degradation concerns, particularly valuable for core facilities and CROs that maintain reagent libraries.

reagent stability procurement logistics shelf life

Optimal Application Scenarios for Fmoc-Asp-OtBu Based on Quantified Differentiation


Synthesis of β-Aspartyl Peptides and Branched Peptide Architectures

Fmoc-Asp-OtBu is uniquely suited for the synthesis of β-aspartyl peptides, where the peptide chain is extended through the side-chain β-carboxyl rather than the α-carboxyl. The orthogonal protection scheme (Fmoc on α-amine, tBu on α-carboxyl, free β-carboxylic acid) enables selective condensation at the β-position with amines or alcohols to form branched esters, amides, lactams, and lactones containing the aspartyl unit . This capability is not achievable with Fmoc-Asp(OtBu)-OH, where the β-carboxyl is protected and the α-carboxyl is free, forcing linear peptide extension through the α-position. Procurement of Fmoc-Asp-OtBu is therefore essential for research programs targeting cyclic peptides, branched peptide dendrimers, or peptides requiring C-terminal aspartic acid modifications where the side chain must remain available for conjugation.

Construction of Glycopeptide Libraries via Orthogonal β-Carboxyl Esterification

The free β-carboxylic acid of Fmoc-Asp-OtBu serves as a versatile handle for direct esterification with sugar hydroxyl groups, enabling the creation of novel glycosyl amino acid building blocks for glycopeptide library synthesis [1]. The complete orthogonality of the protecting groups—Fmoc (base-labile), α-tBu (acid-labile), and the newly formed β-ester linkage—allows sequential, selective deprotection to elaborate the molecule into oligopeptides while preserving carbohydrate protecting groups. This three-dimensional orthogonality eliminates hydrogenolysis steps required for benzyl-protected analogs, significantly streamlining glycopeptide combinatorial chemistry workflows [1].

Solid-Phase Anchoring via Side-Chain Carboxyl for C-Terminal Peptide Amides

Fmoc-Asp-OtBu enables quantitative attachment to solid supports functionalized with TMBPA linker systems via the β-carboxyl group, providing a robust strategy for the synthesis of peptide amides terminating in asparagine or glutamine [2]. In this application, the α-tert-butyl ester remains protected throughout chain assembly, and the Fmoc group undergoes standard deprotection cycles. This side-chain anchoring approach, as demonstrated in patent CN103980357A for thymalfasin synthesis, offers superior control over C-terminal functionality compared to traditional Wang or Rink amide resin strategies where Fmoc-Asp(OtBu)-OH would be employed for main-chain anchoring [2].

High-Purity Peptide Synthesis for Pharmaceutical Development Requiring Minimal Aspartimide Contamination

For GMP peptide production targeting therapeutic applications where aspartimide-related impurities must be strictly controlled, Fmoc-Asp-OtBu offers a fundamental advantage: the free β-carboxyl eliminates the aspartimide formation pathway entirely at the aspartic acid residue [3]. While β-protected derivatives such as Fmoc-Asp(OMpe)-OH reduce aspartimide formation to 4.2% and Fmoc-Asp(OBno)-OH to 0.06%, Fmoc-Asp-OtBu's design bypasses the problem altogether, eliminating the need for specialized protecting groups, backbone modifications (e.g., Hmb), or extensive purification steps [3]. This translates directly to higher crude peptide purity, reduced HPLC purification burden, and lower cost of goods in pharmaceutical peptide manufacturing workflows.

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